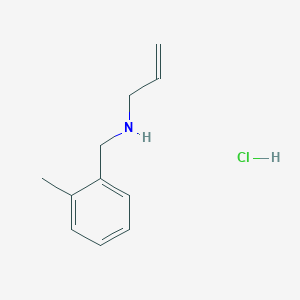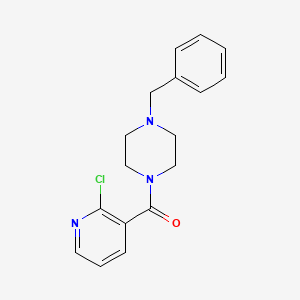
N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride
Descripción general
Descripción
N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the phenethylamine class of drugs. It was initially developed as a potential antidepressant but later gained popularity as a recreational drug due to its stimulant effects. BZP has been banned in many countries due to its potential for abuse and adverse effects.
Aplicaciones Científicas De Investigación
Overview of Related Research
Chemical Modifications and Environmental Fate of Similar Compounds : Research on parabens, which are esters of para-hydroxybenzoic acid and share a benzyl group component similar to the query compound, highlights their widespread use and environmental persistence. These studies demonstrate the ecological footprint of chemically stable compounds and their transformations in aquatic environments, suggesting a potential area of investigation for similar chlorobenzyl derivatives (Haman et al., 2015).
Toxicity and Neurochemistry of Structurally Related Compounds : Research into the neurochemistry and neurotoxicity of MDMA, a phenylisopropylamine related in structure to the query, provides insights into the pharmacological and toxicological profiles of substances with amine functionalities. This information could be pertinent when considering the biological interactions of N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride (McKenna & Peroutka, 1990).
Formation and Removal of N-Nitrosodimethylamine (NDMA) : Studies on NDMA, a nitrosamine, and its precursors in water treatment processes offer insights into the challenges of removing toxic by-products from water. Considering the chemical structure of N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride, understanding the behavior of similar compounds in water treatment could inform potential environmental impacts and mitigation strategies (Sgroi et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-11(2,3)13-8-9-5-4-6-10(12)7-9;/h4-7,13H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEDFRQWPFZJCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=CC=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorobenzyl)-2-methyl-2-propanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride](/img/structure/B3078168.png)
![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078179.png)
![{2-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/structure/B3078183.png)
![3-[(2-Methyl-2-propenyl)oxy]aniline hydrochloride](/img/structure/B3078190.png)







amine hydrochloride](/img/structure/B3078229.png)